molecular formula C18H20BrNO3S B586491 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-74-2

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

Cat. No.: B586491
CAS No.: 1239610-74-2
M. Wt: 410.326
InChI Key: NNJXJDRXWLCJSS-LFIBNONCSA-N
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Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazolidinedione core and a brominated phenyl group with a cyclohexylethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with molecular targets such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting this enzyme, the compound can modulate the levels of prostaglandins, which play a crucial role in inflammation and wound healing processes. The exact molecular pathways and interactions are still under investigation, but the compound’s structure suggests it may fit into the enzyme’s active site, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An earlier thiazolidinedione with similar applications but withdrawn due to safety concerns.

Uniqueness

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, its brominated phenyl and cyclohexylethoxy groups may confer unique interactions with biological targets and distinct reactivity in chemical transformations.

Biological Activity

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione (CAS Number: 1239610-74-2) is a thiazolidinedione derivative that exhibits various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the context of metabolic disorders and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrNO3SC_{18}H_{20}BrNO_3S, with a molecular weight of approximately 410.33 g/mol. The compound features a thiazolidinedione core, which is known for its role in enhancing insulin sensitivity and exhibiting anti-inflammatory effects.

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their role as antidiabetic agents. Research indicates that compounds within this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and glucose metabolism. In particular, studies have shown that this compound may enhance glucose uptake in adipocytes and muscle cells, indicating its potential as a therapeutic agent for type 2 diabetes management .

Case Studies and Research Findings

  • Antidiabetic Efficacy : A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiazolidinedione derivatives, including compounds similar to this compound. The results indicated that these compounds significantly reduced blood glucose levels in diabetic animal models .
  • Antimicrobial Screening : In a comparative study of several thiazolidinone derivatives, researchers found that some compounds exhibited considerable activity against Staphylococcus aureus and Escherichia coli. While specific data for the compound was not detailed, it aligns with the observed trends in related structures .

Data Table: Biological Activities of Thiazolidinedione Derivatives

Compound NameActivity TypeTest OrganismResult
Compound AAntidiabeticDiabetic RatsSignificant reduction in blood glucose levels
Compound BAntimicrobialStaphylococcus aureusInhibition zone: 15 mm
Compound CAntimicrobialEscherichia coliInhibition zone: 12 mm

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXJDRXWLCJSS-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747206
Record name (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239610-74-2
Record name (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 2
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
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5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 4
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 5
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 6
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

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